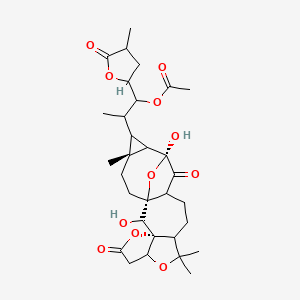
19-epi-Arisanlactone D; 22-O-Acetylarisanlactone C; 24,25-Dihydropreschisanartanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pre-schisanartanin B is a secondary metabolite isolated from the plant Schisandra chinensis. It is a bioactive compound known for its anti-inflammatory properties . The molecular formula of Pre-schisanartanin B is C31H42O11, and it has a molecular weight of 590.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pre-schisanartanin B involves multiple steps, including the use of various reagents and catalysts. One of the synthetic routes includes the following steps:
Formation of Enol Ether: The enol ester is converted to the enol ether.
Reduction and Coupling: The lactone is reduced and coupled with another compound.
Oxidation: The product is oxidized to form an α-hydroxy ketone.
Equilibration: The α-hydroxy ketone is equilibrated to form the desired product.
Industrial Production Methods: The extract is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Pre-schisanartanin B undergoes various chemical reactions, including:
Oxidation: Conversion to α-hydroxy ketone.
Reduction: Reduction of lactone.
Substitution: Formation of enol ether.
Common Reagents and Conditions:
Oxidizing Agents: OsO4, NaHSO3.
Reducing Agents: DIBAL-H, L-Selectride.
Catalysts: AuCl, FeCl3.
Major Products: The major products formed from these reactions include α-hydroxy ketones and enol ethers .
Scientific Research Applications
Pre-schisanartanin B has several scientific research applications:
Mechanism of Action
The mechanism of action of Pre-schisanartanin B involves its interaction with molecular targets and pathways associated with inflammation. It inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Schindilactones D-G: Highly oxygenated nortriterpenoids based on a schisanartane skeleton.
Wuweizidilactones G and H: Bisnortriterpenoids with an 18-norschiartane skeleton.
Wuweizilactone Acid: A novel 3,4-seco-21,26-olide-artane triterpenoid.
Uniqueness: Pre-schisanartanin B is unique due to its specific anti-inflammatory properties and its structural framework, which includes a pre-schisanartane skeleton .
Properties
Molecular Formula |
C31H42O11 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[2-[(1R,3S,15S,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13?,14?,16?,17?,18?,19?,21?,22?,23?,26?,28-,29-,30-,31+/m1/s1 |
InChI Key |
XVOAOTAZULSEBL-BJQUNPTCSA-N |
Isomeric SMILES |
CC1CC(OC1=O)C(C(C)C2C3[C@@]2(CC[C@@]45C(CCC6[C@]7(C4O)C(CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
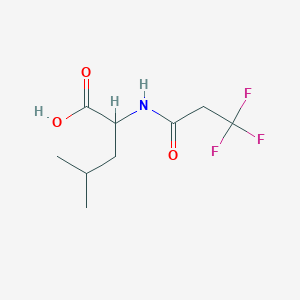
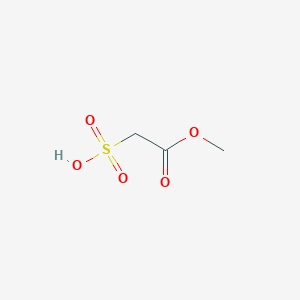
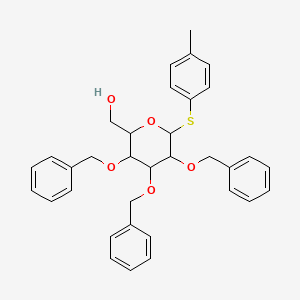
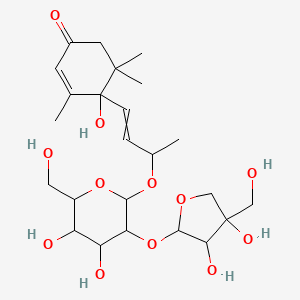

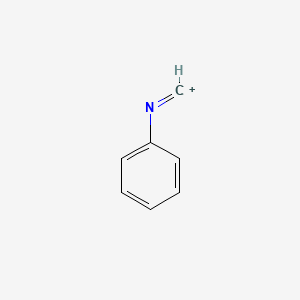
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
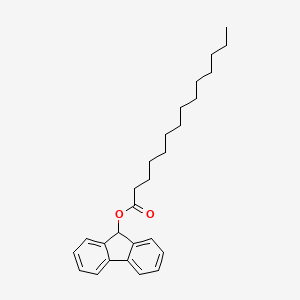
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)


![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
